molecular formula C12H3Br7 B14302729 2,2',3,3',5,5',6-Heptabromobiphenyl CAS No. 119264-54-9

2,2',3,3',5,5',6-Heptabromobiphenyl

Cat. No.: B14302729
CAS No.: 119264-54-9
M. Wt: 706.5 g/mol
InChI Key: DIMYEFPFSWJMHA-UHFFFAOYSA-N
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Description

2,2’,3,3’,5,5’,6-Heptabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various consumer products, including plastics, textiles, and electronic devices . Due to their persistence in the environment and potential health risks, the use of polybrominated biphenyls has been restricted or banned in many regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,5’,6-Heptabromobiphenyl typically involves the bromination of biphenyl under controlled conditions. The reaction is carried out using bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum bromide . The reaction conditions, including temperature and solvent, are carefully optimized to achieve the desired degree of bromination.

Industrial Production Methods: Industrial production of 2,2’,3,3’,5,5’,6-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in reactors designed to handle large volumes of reactants and products. The final product is purified through crystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,5,5’,6-Heptabromobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the biphenyl core or the bromine substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated biphenyls .

Scientific Research Applications

2,2’,3,3’,5,5’,6-Heptabromobiphenyl has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions and environmental conditions.

    Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine function and its toxicological profile.

    Medicine: Studied for its potential health effects, including its role in metabolic interference and its impact on human health.

    Industry: Utilized as a flame retardant in the production of plastics, textiles, and electronic devices

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5,6’-Heptabromobiphenyl
  • 2,2’,3,4,4’,5,5’-Heptabromobiphenyl
  • 2,2’,3,4’,5,5’,6-Heptabromobiphenyl

Comparison: While all these compounds are polybrominated biphenyls, they differ in the positions of the bromine atoms on the biphenyl structure. This variation can influence their chemical reactivity, environmental persistence, and biological effects. For example, 2,2’,3,3’,5,5’,6-Heptabromobiphenyl is unique in its specific bromination pattern, which may affect its interaction with biological targets and its overall toxicity .

Properties

CAS No.

119264-54-9

Molecular Formula

C12H3Br7

Molecular Weight

706.5 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3-(2,3,5-tribromophenyl)benzene

InChI

InChI=1S/C12H3Br7/c13-4-1-5(10(17)6(14)2-4)9-11(18)7(15)3-8(16)12(9)19/h1-3H

InChI Key

DIMYEFPFSWJMHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br)Br

Origin of Product

United States

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